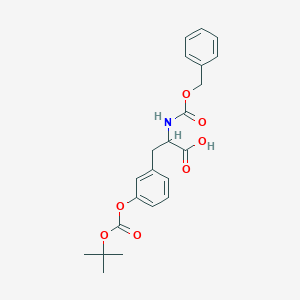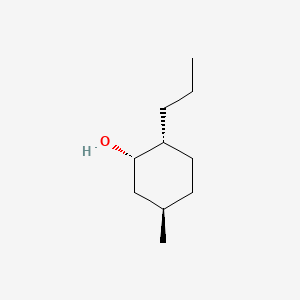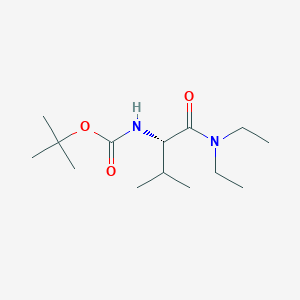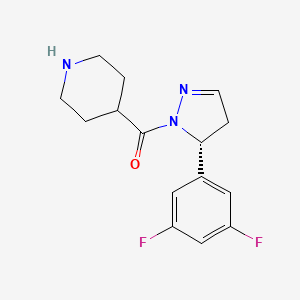![molecular formula C13H17NO6 B15360981 (2S)-2-[[(2R)-2-hydroxy-2-(3-hydroxyphenyl)ethyl]-methylamino]butanedioic acid](/img/structure/B15360981.png)
(2S)-2-[[(2R)-2-hydroxy-2-(3-hydroxyphenyl)ethyl]-methylamino]butanedioic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-Succinyl) Phenylephrine is a chemical compound that belongs to the class of phenylephrine derivatives. It is known for its applications in pharmaceutical research and development. This compound is a mixture of diastereomers and is used as a secondary standard in pharmaceutical release testing.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Succinyl) Phenylephrine typically involves the reaction of phenylephrine with succinic anhydride in the presence of a suitable catalyst and under controlled conditions. The reaction is usually carried out in an organic solvent, such as dichloromethane or tetrahydrofuran, at a temperature range of 0°C to 25°C.
Industrial Production Methods: In an industrial setting, the production of N-(2-Succinyl) Phenylephrine is scaled up using reactors that allow for precise control of temperature, pressure, and reaction time. The process involves continuous monitoring to ensure the purity and yield of the final product. Purification steps, such as recrystallization or chromatography, are employed to obtain the desired compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions: N-(2-Succinyl) Phenylephrine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophilic substitution reactions are carried out using reagents like sodium hydroxide or potassium carbonate.
Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of N-(2-Succinyl) Phenylephrine, as well as substituted analogs.
Aplicaciones Científicas De Investigación
N-(2-Succinyl) Phenylephrine is widely used in scientific research due to its unique properties. It finds applications in:
Chemistry: As a reagent in organic synthesis and analytical chemistry.
Biology: In studies related to adrenergic receptors and their signaling pathways.
Medicine: In the development of pharmaceuticals targeting cardiovascular and respiratory conditions.
Industry: As a standard in pharmaceutical quality control and release testing.
Mecanismo De Acción
The mechanism by which N-(2-Succinyl) Phenylephrine exerts its effects involves its interaction with adrenergic receptors. It acts as an agonist, binding to these receptors and triggering a cascade of intracellular signaling pathways. The molecular targets include alpha-1 adrenergic receptors, which play a role in vasoconstriction and increased blood pressure.
Comparación Con Compuestos Similares
Phenylephrine Hydrochloride
Phenylephrine Sulfate
N-(2-Hydroxysuccinyl) Phenylephrine
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Propiedades
Fórmula molecular |
C13H17NO6 |
|---|---|
Peso molecular |
283.28 g/mol |
Nombre IUPAC |
(2S)-2-[[(2R)-2-hydroxy-2-(3-hydroxyphenyl)ethyl]-methylamino]butanedioic acid |
InChI |
InChI=1S/C13H17NO6/c1-14(10(13(19)20)6-12(17)18)7-11(16)8-3-2-4-9(15)5-8/h2-5,10-11,15-16H,6-7H2,1H3,(H,17,18)(H,19,20)/t10-,11-/m0/s1 |
Clave InChI |
NILXUFZCPICFBR-QWRGUYRKSA-N |
SMILES isomérico |
CN(C[C@@H](C1=CC(=CC=C1)O)O)[C@@H](CC(=O)O)C(=O)O |
SMILES canónico |
CN(CC(C1=CC(=CC=C1)O)O)C(CC(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-[[(2S)-pyrrolidin-2-yl]methyl]-1H-tetrazole](/img/structure/B15360908.png)


![tert-Butyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B15360935.png)

![1-(2,6-Dimethylphenyl)-2-phenyl-1H-benzo[d]imidazole](/img/structure/B15360947.png)
![3-(4-Bromo-3-methyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)-1-(4-methoxybenzyl)piperidine-2,6-dione](/img/structure/B15360949.png)
![(2R,4R)-1-[(2R)-5-[[amino(nitramido)methylidene]amino]-2-[(3-methylquinolin-8-yl)sulfonylamino]pentanoyl]-4-methylpiperidine-2-carboxylic acid](/img/structure/B15360956.png)
![5-[3,5-Bis(5-aminopentyl)phenyl]pentan-1-amine;trihydrochloride](/img/structure/B15360963.png)




